
3-(1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione
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Description
3-(1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione is a useful research compound. Its molecular formula is C10H9BrN2O5S2 and its molecular weight is 381.22. The purity is usually 95%.
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Biological Activity
3-(1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione is a synthetic compound that belongs to the class of oxazolidinediones, which are known for their diverse biological activities. This compound, characterized by its unique structural features, is being investigated for its potential therapeutic applications, particularly in metabolic disorders and antimicrobial activity.
Chemical Structure and Properties
The compound's molecular formula is C11H10BrN3O4S, with a molecular weight of approximately 360.18 g/mol. The presence of the bromothiophene moiety and a sulfonyl group suggests enhanced biological activity, potentially impacting various metabolic pathways.
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₀BrN₃O₄S |
Molecular Weight | 360.18 g/mol |
CAS Number | 2329550-77-6 |
SMILES Representation | O=S(=O)(c1ccc(Br)s1)N1CC(c2nc(-c3cccc(Cl)c3)no2)C1 |
The biological activity of this compound is primarily attributed to its interaction with peroxisome proliferator-activated receptors (PPARs) , which play a crucial role in regulating glucose and lipid metabolism. Activation of PPARs enhances insulin sensitivity and promotes glucose uptake in peripheral tissues, making this compound a potential candidate for diabetes management.
Antidiabetic Effects
Research indicates that thiazolidinedione derivatives, including those similar to this compound, exhibit significant antidiabetic properties. These compounds are known to improve insulin sensitivity and may reduce blood glucose levels effectively.
Antimicrobial Activity
The presence of the bromothiophene and sulfonyl groups may also confer antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, including resistant strains such as Staphylococcus aureus. This suggests potential applications in treating infections caused by resistant microorganisms.
Case Studies and Research Findings
A review of literature reveals several studies highlighting the biological activity of related compounds:
- Antimicrobial Efficacy : A study demonstrated that thiazolidinedione derivatives exhibit potent antibacterial activity against Staphylococcus spp., with minimal cytotoxicity to normal cell lines .
- Cytotoxicity Studies : Investigations into the cytotoxic effects of similar oxazolidinediones revealed low toxicity profiles at therapeutic concentrations, indicating their safety for further development .
- Clinical Relevance : Clinical trials involving thiazolidinediones have shown promising results in managing type 2 diabetes, with improvements in glycemic control and weight management observed .
Properties
IUPAC Name |
3-[1-(5-bromothiophen-2-yl)sulfonylazetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O5S2/c11-7-1-2-9(19-7)20(16,17)12-3-6(4-12)13-8(14)5-18-10(13)15/h1-2,6H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPVSLNCGXSYGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(S2)Br)N3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.